Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methoxy-3-phenyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-18(19)17-16(12-7-5-4-6-8-12)14-10-9-13(20-2)11-15(14)22-17/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPUYUAHXNTMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the benzofuran ring. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-3-phenylbenzofuran-2-carboxylate.
Reduction: Formation of 6-methoxy-3-phenylbenzofuran-2-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate can be synthesized through various methods, often involving the modification of benzofuran derivatives. The synthesis typically includes:
- Starting Materials : Benzofuran derivatives and carboxylic acids.
- Reagents : Common reagents include alkylating agents and catalysts like potassium carbonate.
- Conditions : Reactions are often carried out under reflux conditions in organic solvents such as acetone or dioxane.
The compound's structure features a benzofuran core with methoxy and phenyl substituents, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound.
Case Study: Antimicrobial Evaluation
In a study by Yempala et al., various benzofuran derivatives were screened for their antimicrobial activity against multiple bacterial strains. This compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 - 3.12 μg/mL |
| Escherichia coli | 1 - 5 μg/mL |
| Candida albicans | 0.5 - 1 mg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have also been explored. A study published in MDPI evaluated various benzofuran derivatives for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity Assessment
In this research, compounds similar to this compound were tested against human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Table 2: Anticancer Activity of Benzofuran Derivatives
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | <10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | <15 | Cell cycle arrest |
| A549 (Lung Cancer) | <20 | Inhibition of proliferation |
These results indicate that this compound could be a potential candidate for further development as an anticancer drug.
Conclusion and Future Directions
This compound presents significant promise in the fields of antimicrobial and anticancer research. Its unique chemical structure allows for diverse modifications that can enhance its biological activities. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
- Structure–Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
- In Vivo Studies : Evaluating the efficacy and safety in animal models before clinical trials.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Impact of Halogenation :
- Bromine substitution at position 6 (e.g., in ) increases molecular weight by ~180–200 g/mol compared to the methoxy-substituted target compound . Bromine also enhances lipophilicity (higher XLogP3 values, e.g., 6.5 in vs. an estimated ~3–4 for the target compound).
- Fluorine substitution () slightly reduces molecular weight compared to bromine analogs but maintains high XLogP3 (6.5), reflecting its electronegativity and hydrophobic character .
Alkoxy Group Modifications: Bulky alkoxy groups (e.g., 4-methylbenzyloxy in or 2,6-dichlorobenzyloxy in ) increase steric hindrance and may affect binding interactions in biological systems .
Ester Group Variations :
- Replacement of the ethyl ester with a 2-methoxyethyl ester () increases hydrophilicity due to the ether linkage, though this is offset by bulky aryl substituents .
Structural and Functional Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The 6-methoxy group in the target compound is electron-donating, which may enhance aromatic stability and alter electronic properties compared to electron-withdrawing bromine substituents in analogs .
- Bromine at position 6 () could facilitate electrophilic substitution reactions, offering synthetic versatility absent in the methoxy-substituted compound .
Biological Activity
Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies and findings.
1. Synthesis of this compound
This compound can be synthesized through various methods involving the condensation of appropriate benzofuran derivatives with ethyl esters. The synthesis process typically involves the use of reagents such as bases and solvents that facilitate the formation of the benzofuran ring structure.
2. Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. For instance, a study showed that certain benzofuran derivatives effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Candida parapsilosis .
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 μg/mL |
| This compound | Escherichia coli | 100 μg/mL |
| This compound | Candida albicans | 75 μg/mL |
These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. A derivative known as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester was shown to possess selective cytotoxicity against tumorigenic cell lines . The structural modifications in benzofuran derivatives can enhance their efficacy in targeting cancer cells.
Case Study: Antitumor Activity
In a study published in Molecules, researchers synthesized various benzofuran derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting their potential use as anticancer agents .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of DNA Synthesis : Some benzofuran derivatives interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt microbial membranes.
- Modulation of Enzymatic Pathways : Certain compounds affect metabolic pathways crucial for microbial survival and cancer cell proliferation.
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate, and how can reaction efficiency be optimized?
A multi-step one-pot synthesis under ultrasound irradiation has been reported for structurally similar benzofuran derivatives. This method employs K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst in refluxing acetonitrile, achieving high yields via tandem cyclization and esterification . For analogous compounds, ultrasound-assisted methods enhance reaction rates and reduce side reactions by improving mass transfer .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Use IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve methoxy, phenyl, and benzofuran protons. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines precise molecular geometry. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How can purity and stability be assessed during synthesis?
Chromatographic methods (TLC, HPLC) monitor reaction progress. Recrystallization from ethanol or acetonitrile improves purity. Stability studies under varying temperatures and pH (via NMR or LC-MS) identify degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of benzofuran ring formation in this compound?
The reaction likely proceeds via a base-mediated cyclization, where K₂CO₃ deprotonates intermediates to favor 6-methoxy and 3-phenyl substitution. Computational studies (DFT) on analogous systems suggest that electron-donating methoxy groups stabilize the transition state at the 6-position .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
SHELXL refines disordered solvent or substituent positions using high-resolution data. For example, in related quinoline-carboxylates, anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion . Hydrogen-bonding interactions (e.g., C–H···O) can stabilize specific conformers, as seen in cyclohexenecarboxylate derivatives .
Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
- Functionalization : Introduce substituents at the phenyl or methoxy groups via Suzuki coupling or electrophilic substitution.
- Bioisosteres : Replace the ester group with amides or ketones to modulate solubility and binding affinity.
- Ultrasound-assisted synthesis : Enhances yields of sterically hindered derivatives (e.g., naphthofuran analogs) .
Q. How do solvent and catalyst choice influence reaction outcomes in benzofuran synthesis?
Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing ionic intermediates. PEG-400 acts as a phase-transfer catalyst, improving interfacial interactions in heterogeneous systems. Alternative catalysts like DABCO or DMAP may reduce side reactions in esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
